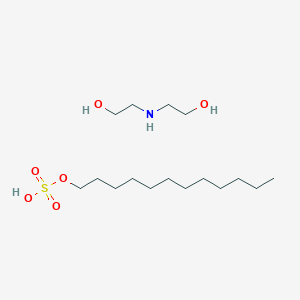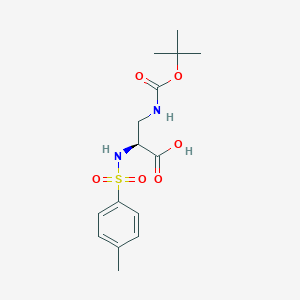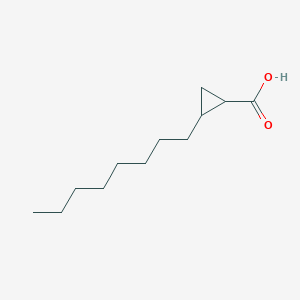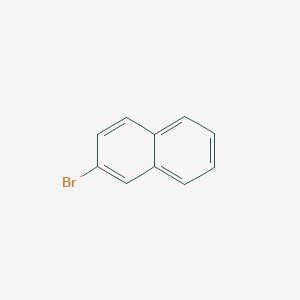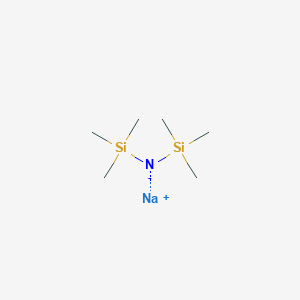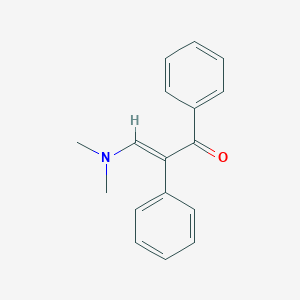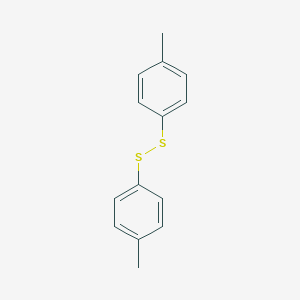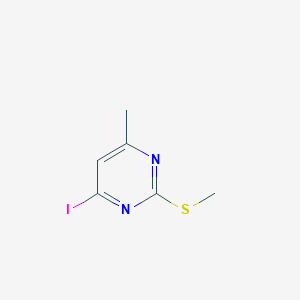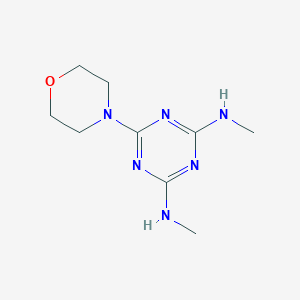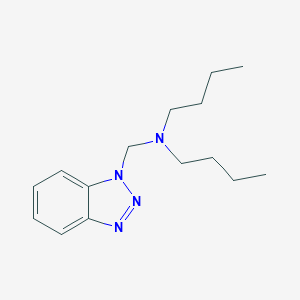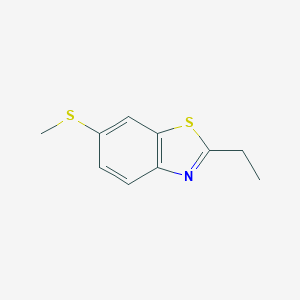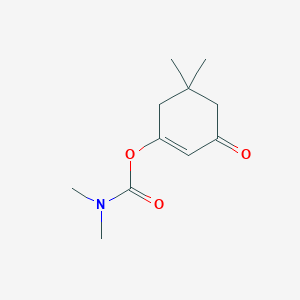
azane;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetraamine platinum typically involves the reaction of ammonium chloroplatinate (IV) with oxalic acid, ammonia water, and calcium acetate. This process occurs in three steps:
- Ammonium chloroplatinate (IV) reacts with oxalic acid.
- The resulting product reacts with ammonia water.
- Finally, the product reacts with calcium acetate to form tetraamine platinum acetate, which is then crystallized and dried .
Industrial Production Methods
The industrial production of tetraamine platinum compounds follows similar synthetic routes but on a larger scale. The process is carried out at normal temperature and pressure, making it suitable for batch and industrial production. The high yield and purity of the product (more than 99.95%) make this method efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
azane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halides and other ligands.
Major Products
The major products formed from these reactions include various platinum complexes, such as platinum chloride, platinum nitrate, and platinum hydroxide .
Applications De Recherche Scientifique
azane;platinum(2+) has a wide range of applications in scientific research:
Biology: Platinum complexes are studied for their potential as antiviral, antimicrobial, and antitumor agents.
Medicine: Platinum-based drugs, such as cisplatin, are used in chemotherapy for treating various cancers.
Industry: It is used in the production of supported catalysts for automotive and chemical industries.
Mécanisme D'action
The mechanism of action of tetraamine platinum involves its ability to form coordination complexes with various ligands. In biological systems, platinum complexes can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This property is particularly useful in cancer treatment, where platinum-based drugs target rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraamine palladium: Similar to tetraamine platinum but with palladium as the central metal.
Tetraamine rhodium: Similar to tetraamine platinum but with rhodium as the central metal.
Uniqueness
azane;platinum(2+) is unique due to its high stability and versatility in forming various complexes. Its ability to form stable coordination complexes with a wide range of ligands makes it particularly valuable in both research and industrial applications .
Conclusion
azane;platinum(2+) is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form various complexes make it an essential compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
16455-68-8 |
|---|---|
Formule moléculaire |
H12N4Pt+2 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
Clé InChI |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
SMILES canonique |
N.N.N.N.[Pt+2] |
Numéros CAS associés |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Synonymes |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
